- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623
Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)
4-Nitrophenyl phenyl sulfide structure
Product Name:4-Nitrophenyl phenyl sulfide
N.o CAS:952-97-6
MF:C12H9NO2S
MW:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720
Update Time:2025-06-14
4-Nitrophenyl phenyl sulfide Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrodiphenyl Sulfide
- 1-nitro-4-phenylsulfanylbenzene
- 4-Nitrophenyl Phenyl
- 4-Nitrophenol phenyl sulphide
- 1-Nitro-4-(phenylthio)benzene (ACI)
- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
- (4-Nitrophenyl)(phenyl)sulfane
- (4-Nitrophenyl)phenylsulphide
- 1-Nitro-4-phenylsulfanyl-benzene
- 4-(Phenylthio)nitrobenzene
- 4-Nitro-1-(phenylthio)benzene
- NSC 87341
- p-Nitrodiphenyl sulfide
- p-Nitrophenyl phenyl sulfide
- Phenyl 4-nitrophenyl sulfide
- Phenyl p-nitrophenyl sulfide
- AS-38165
- 1-Nitro-4-(phenylsulfanyl)benzene
- MFCD00024700
- 4-06-00-01694 (Beilstein Handbook Reference)
- NS00040443
- EINECS 213-462-5
- CCRIS 3887
- Benzene, 1-nitro-4-(phenylthio)-
- 952-97-6
- A6UNS7FMA7
- SCHEMBL268150
- 4-Nitrophenyl phenyl sulphide
- SULFIDE, p-NITROPHENYL PHENYL
- NSC87341
- NCIOpen2_005248
- Phenyl-p-nitrophenyl sulfide
- AKOS005216932
- Phenyl p-nitrophenylsulfide
- Benzene,1-nitro-4-(phenylthio)-
- DTXSID50241784
- 4-(Nitrophenyl) phenyl sulfide
- 4-NO2TE
- DB-057573
- CS-0204892
- 1-Nitro-4-(phenylthio)benzene
- NSC-87341
- DTXCID80164275
- UNII-A6UNS7FMA7
- 4-Nitrodiphenyl thioether
- BRN 1912782
- 4-Nitrophenyl phenyl sulfide, 97%
- STK697629
-
- MDL: MFCD00024700
- Inchi: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
- Chave InChI: RJCBYBQJVXVVKB-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O
Propriedades Computadas
- Massa Exacta: 231.03500
- Massa monoisotópica: 231.035
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 228
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
- Superfície polar topológica: 71.1A^2
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.2840 (rough estimate)
- Ponto de Fusão: 52-55 ºC
- Ponto de ebulição: 396.8°Cat760mmHg
- Ponto de Flash: 193.8°C
- Índice de Refracção: 1.5500 (estimate)
- PSA: 71.12000
- LogP: 4.26920
- Solubilidade: 未确定
4-Nitrophenyl phenyl sulfide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: Irritant
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- WGK Alemanha:3
- Código da categoria de perigo: R36/37/38
- Instrução de Segurança: S26-S36
- RTECS:WQ5620000
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Condição de armazenamento:Store at recommended temperature
4-Nitrophenyl phenyl sulfide Dados aduaneiros
- CÓDIGO SH:2930909090
- Dados aduaneiros:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Nitrophenyl phenyl sulfide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 002980-5g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 5g |
£31.00 | 2022-03-01 | |
| Fluorochem | 002980-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 25g |
£108.00 | 2022-03-01 | |
| Fluorochem | 002980-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 100g |
£324.00 | 2022-03-01 | |
| Alichem | A019134628-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 25g |
$235.62 | 2023-08-31 | |
| Alichem | A019134628-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 100g |
$582.12 | 2023-08-31 | |
| TRC | N504470-2.5g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2.5g |
$ 125.00 | 2022-06-03 | ||
| TRC | N504470-10g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 10g |
$ 375.00 | 2022-06-03 | ||
| TRC | N504470-25g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 25g |
$ 740.00 | 2022-06-03 | ||
| Ambeed | A726707-1g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 1g |
$14.0 | 2025-04-14 |
4-Nitrophenyl phenyl sulfide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C
Referência
- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates, Microporous and Mesoporous Materials, 2021, 323,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C
Referência
- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C
Referência
- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides, Tetrahedron, 2014, 70(41), 7484-7489
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referência
- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C
Referência
- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8, New Journal of Chemistry, 2016, 40(9), 7522-7528
Método de produção 7
Condições de reacção
1.1 Solvents: Hexamethylphosphoramide
Referência
- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides, Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C
Referência
- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108
Método de produção 9
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C
Referência
- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions, Catalysis Communications, 2019, 121, 19-26
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referência
- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands, Dalton Transactions, 2017, 46(43), 15023-15031
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C
Referência
- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling, ChemCatChem, 2015, 7(20), 3307-3315
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
Referência
- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893
Método de produção 13
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C
Referência
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974
Método de produção 14
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referência
- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referência
- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,
Método de produção 17
Método de produção 18
Condições de reacção
1.1 Catalysts: Reline ; 1.5 h, 80 °C
Referência
- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers., ChemistrySelect, 2017, 2(25), 7645-7650
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C
Referência
- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation, Catalysis Communications, 2016, 86, 108-112
Método de produção 20
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C
Referência
- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions, ChemCatChem, 2015, 7(21), 3495-3502
4-Nitrophenyl phenyl sulfide Raw materials
- Phenylboronic acid
- 1-Fluoro-4-nitrobenzene
- Stannane,triethyl(phenylthio)-
- Chlorotriphenylstannane
- Phenylthiotrimethylsilane
- Phenyl disulfide
4-Nitrophenyl phenyl sulfide Preparation Products
4-Nitrophenyl phenyl sulfide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Número da Ordem:A845267
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:05
Preço ($):288.0
E- mail:sales@amadischem.com
4-Nitrophenyl phenyl sulfide Literatura Relacionada
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Pureza:99%
Quantidade:100g
Preço ($):288.0